REACTION_CXSMILES
|
[O-]CC.[Na+].Cl.[CH:6]([NH2:8])=[NH:7].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](=O)[C:23]([F:26])([F:25])[F:24])[C:18](=O)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>C(O)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19]2[C:22]([C:23]([F:26])([F:24])[F:25])=[N:8][CH:6]=[N:7][C:18]=2[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1,2.3|
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Name
|
|
Quantity
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0.52 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(=N)N
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Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)C(C(F)(F)F)=O)=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 10 minutes, to the resulting solution
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Thereafter, the temperature of the solution was raised to 80° C.
|
Type
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STIRRING
|
Details
|
by stirring for about 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
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CUSTOM
|
Details
|
ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction solution was diluted with ethylacetate
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Type
|
WASH
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Details
|
washed in sequence aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
An organic layer was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISTILLATION
|
Details
|
The filtrated solution was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was isolated
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Type
|
CUSTOM
|
Details
|
purified by prep-TLC (ethylacetate 20% normal hexane in solvent)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N=CN=C(C2CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |